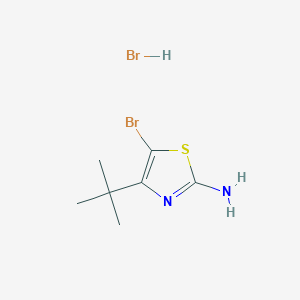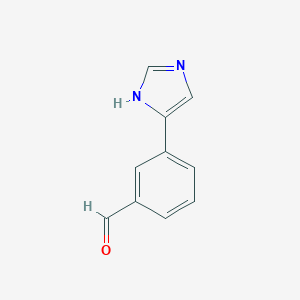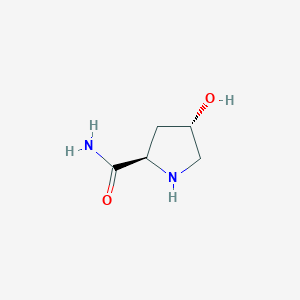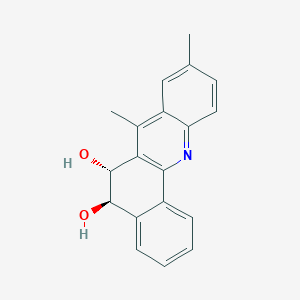
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DDB belongs to the family of acridine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine can induce DNA damage and inhibit DNA synthesis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit potent antiviral and antimicrobial activity, making it a promising candidate for the treatment of viral and bacterial infections. However, one of the limitations of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine. One area of research is in the development of more efficient synthesis methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its availability for research and potential therapeutic applications. Another area of research is in the development of more effective delivery methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its solubility and bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine involves the reaction of 7,9-dimethyl-4,5,8-trihydroxy-6H-benzo[c]chromene-6,10-dione with 1,2-diaminobenzene in the presence of a catalyst. The reaction yields trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine as a yellow solid with a melting point of 250-252°C and a molecular weight of 347.38 g/mol.
Applications De Recherche Scientifique
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been studied for its potential antiviral and antimicrobial properties. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
160543-16-8 |
|---|---|
Nom du produit |
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
Clé InChI |
DEHCWDNRUHPPAK-RTBURBONSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C |
SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
SMILES canonique |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
Autres numéros CAS |
160543-16-8 |
Synonymes |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



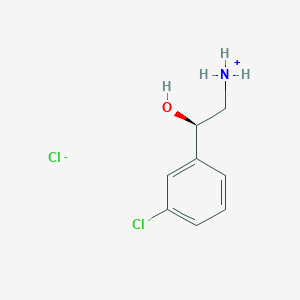
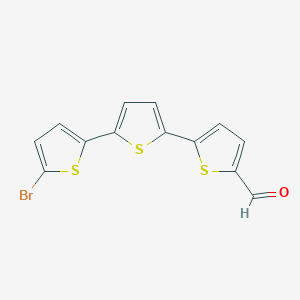
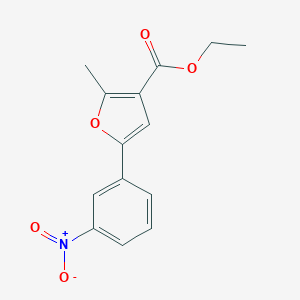
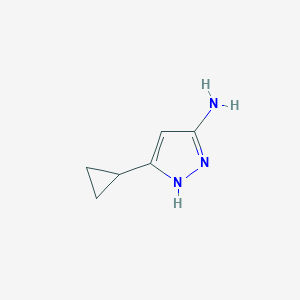
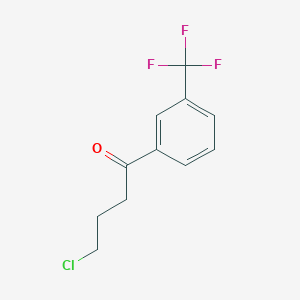
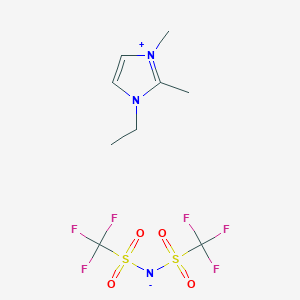
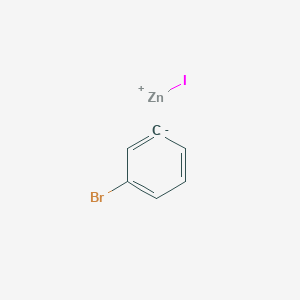
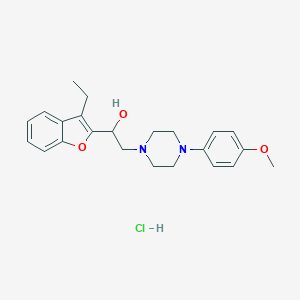
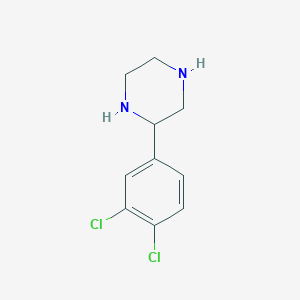
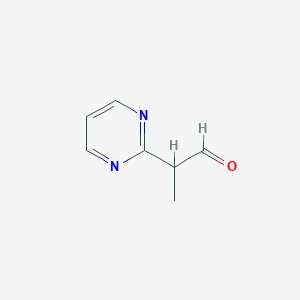
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
